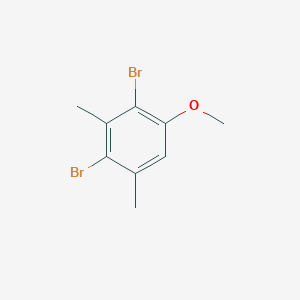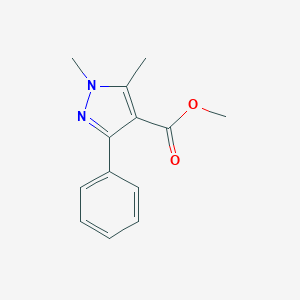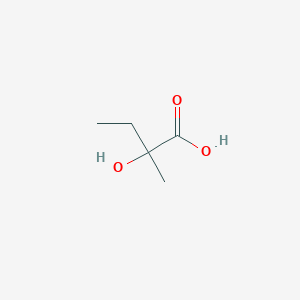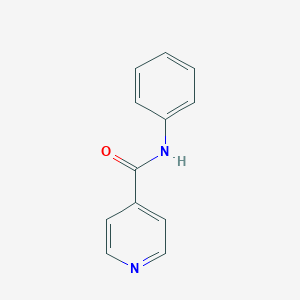
N-苯基异烟酰胺
描述
N-Phenylisonicotinamide is a chemical compound with the molecular formula C12H10N2O . It is also known by other names such as N-Phenyl isonicotinicamide, N-Phenyl-isonicotinamide, and N-Phenylpyridine-4-carboxamide .
Synthesis Analysis
The synthesis of N-Phenylisonicotinamide derivatives has been reported in several studies . For instance, a structure-based drug design (SBDD) strategy was used to optimize the structure and improve the potency of N-Phenylisonicotinamide . A tetrazole moiety was introduced at the 3’-position of the phenyl to serve as an H-bond acceptor .Molecular Structure Analysis
The molecular structure of N-Phenylisonicotinamide includes a phenyl group attached to an isonicotinamide. The molecular weight is 198.22 g/mol . The InChIKey, a unique identifier for the compound, is FCTZHFATVFONMW-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving N-Phenylisonicotinamide are not detailed in the search results, it’s worth noting that the compound’s structure allows it to participate in various chemical reactions. For instance, its amide group can engage in hydrogen bonding, and its aromatic ring can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
N-Phenylisonicotinamide has a molecular weight of 198.22 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound also has two rotatable bonds .科学研究应用
黄嘌呤氧化酶抑制剂:N-苯基异烟酰胺衍生物已被报道为新型的黄嘌呤氧化酶 (XO) 抑制剂。一项研究在 N-苯基异烟酰胺的苯环 3'-位引入了四唑部分,得到了有希望的 XO 抑制剂,这些抑制剂在治疗痛风等疾病中具有潜在用途 (张廷建等,2019)。
单晶相变:N-苯基异烟酰胺参与了多孔分子材料中单晶到单晶相变的研究。这项研究重点关注了双(N-苯基异烟酰胺)银(I) 硝酸盐,并揭示了这些材料中协同性质的见解 (P. Mukherjee 等,2007)。
癌症研究:一些研究调查了 N-苯基异烟酰胺衍生物在癌症研究中的作用。例如,衍生物 N-(4-羟基苯基)视黄酰胺因其在各种癌细胞系中诱导细胞凋亡的作用而受到研究,表明在癌症预防和治疗中具有潜在用途 (L. N. Springer 等,1998), (M. Villa 等,1993), (J. Han 等,1990)。
神经母细胞瘤治疗:N-(4-羟基苯基)视黄酰胺已显示出在诱导神经母细胞瘤细胞凋亡方面有效,表明在神经母细胞瘤患者管理中具有潜在的临床用途 (A. di Vinci 等,1994)。
类视黄酸类似物研究:另一种衍生物 N-(4-乙氧基苯基)视黄酰胺被研究为一种类视黄酸类似物,它可能激活视黄酸受体,导致易感细胞分化和增殖减少 (2020)。
宫颈癌细胞中诱导凋亡:研究表明,N-(4-羟基苯基)视黄酰胺诱导的宫颈癌细胞凋亡涉及活性氧的增强产生 (铃木世吾等,1999)。
安全和危害
未来方向
属性
IUPAC Name |
N-phenylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTZHFATVFONMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277800 | |
| Record name | N-Phenylisonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenylisonicotinamide | |
CAS RN |
3034-31-9 | |
| Record name | Isonicotinanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isonicotinanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3034-31-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenylisonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pyridinecarboxamide, N-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is interesting about the crystal structure of bis(N-Phenylisonicotinamide)silver(I) nitrate?
A1: The bis(N-Phenylisonicotinamide)silver(I) nitrate complex, with the formula trans-Ag(NPI)2.2CH3OH, exhibits interesting behavior in the solid state. The research highlights its ability to undergo single-crystal to single-crystal phase transitions. [] This means that the crystal lattice maintains its overall integrity during the transition, even as the arrangement of molecules within the lattice shifts. This is relatively uncommon and can be valuable in applications requiring predictable structural changes, such as sensor design. The research specifically describes two transitions:
- Desolvation-induced: Under vacuum, the complex loses methanol molecules (originally present as solvates), leading to a new crystalline phase. This new phase is denoted as trans-Ag(NPI)2. This transition is reversible, meaning the material can reabsorb methanol and revert to its original structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



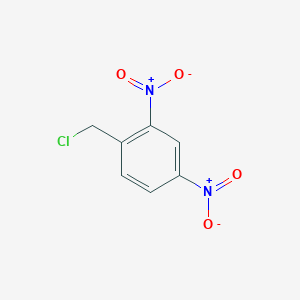
![Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone](/img/structure/B188746.png)

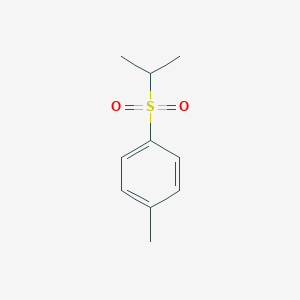
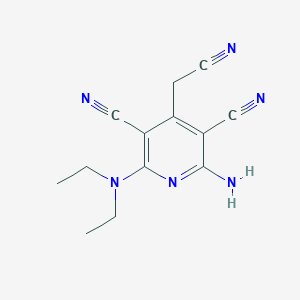
![6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B188752.png)


